molecular formula C7H12O4 B048107 2-Ethyl-2-methylsuccinic acid CAS No. 631-31-2

2-Ethyl-2-methylsuccinic acid

Cat. No. B048107
M. Wt: 160.17 g/mol
InChI Key: FDYJJKHDNNVUDR-UHFFFAOYSA-N
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Patent
US04400202

Procedure details

Sixty-four g. of 2-methyl-2-ethylsuccinic acid was combined with 55.2 g. of m-nitro aniline in 250 ml. of xylene. One-half g. of p-toluene sulfonic acid was added and the mixture heated to reflux under a modified Dean Stark apparatus. After 15-16 ml. of water was removed, the mixture was cooled and the product recovered by filtration. Yield was 78 g. of a product having a m.p. of 88°-89° C. The product was identified as the title compound by analysis of infrared spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][C:7]([OH:9])=O)[C:3]([OH:5])=O.[N+:12]([C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18])([O-:14])=[O:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[N+:12]([C:15]1[CH:16]=[C:17]([N:18]2[C:7](=[O:9])[CH2:6][C:2]([CH3:1])([CH2:10][CH3:11])[C:3]2=[O:5])[CH:19]=[CH:20][CH:21]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(CC(=O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a modified Dean Stark apparatus
CUSTOM
Type
CUSTOM
Details
of water was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the product recovered by filtration

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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